molecular formula C11H17F3O2S2 B12528506 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid CAS No. 804564-07-6

4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid

Cat. No.: B12528506
CAS No.: 804564-07-6
M. Wt: 302.4 g/mol
InChI Key: KNKKWDVYQDGGGU-UHFFFAOYSA-N
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Description

4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of ethylsulfanyl groups, a trifluoromethyl group, and a butenoic acid backbone, making it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Butenoic Acid Backbone: The initial step involves the formation of the butenoic acid backbone through a series of reactions, including aldol condensation and subsequent dehydration.

    Introduction of Ethylsulfanyl Groups: The ethylsulfanyl groups are introduced via nucleophilic substitution reactions, where ethylthiol is reacted with an appropriate electrophilic intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions to ensure selective addition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the butenoic acid to butanol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(methylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid
  • 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(chloromethyl)but-3-enoic acid
  • 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(fluoromethyl)but-3-enoic acid

Uniqueness

4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid is unique due to the presence of both ethylsulfanyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications, offering unique reactivity and potential for the development of new materials and therapeutic agents.

Properties

CAS No.

804564-07-6

Molecular Formula

C11H17F3O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

4,4-bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid

InChI

InChI=1S/C11H17F3O2S2/c1-5-17-8(18-6-2)7(11(12,13)14)10(3,4)9(15)16/h5-6H2,1-4H3,(H,15,16)

InChI Key

KNKKWDVYQDGGGU-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C(C)(C)C(=O)O)C(F)(F)F)SCC

Origin of Product

United States

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